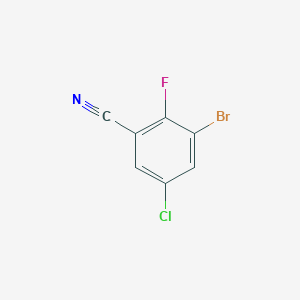

3-Bromo-5-chloro-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

3-bromo-5-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELFACQQRCJQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287286 | |

| Record name | 3-Bromo-5-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-15-1 | |

| Record name | 3-Bromo-5-chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloro-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-fluorobenzonitrile, identified by its CAS number 1160574-15-1, is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—along with a nitrile functional group on a benzene ring, makes it a versatile synthetic building block. The strategic placement of these substituents offers multiple reaction sites and modulates the electronic properties of the molecule, enabling its use in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-fluorobenzonitrile, including its physicochemical properties, a proposed synthetic pathway, its anticipated chemical reactivity, potential applications, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, agrochemical development, and the synthesis of novel organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chloro-2-fluorobenzonitrile is presented in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental characterization may not be publicly available. Researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate batch-specific data.

| Property | Value | Source |

| CAS Number | 1160574-15-1 | [1] |

| Molecular Formula | C₇H₂BrClFN | [1] |

| Molecular Weight | 234.45 g/mol | [1] |

| Physical Form | Solid-Powder | Inferred from supplier data |

| Purity | Typically ≥97% | Inferred from supplier data |

| Storage Temperature | Ambient Temperature | Inferred from supplier data |

Proposed Synthesis of 3-Bromo-5-chloro-2-fluorobenzonitrile

The proposed synthesis starts from the commercially available 2-fluoro-5-chlorobenzonitrile. The nitrile group is a meta-director and deactivating, while the fluorine and chlorine atoms are ortho-, para-directors and deactivating. In this case, the directing effects of the halogens would be expected to dominate.

The proposed two-step synthesis is as follows:

-

Chlorination of 2-Fluorobenzonitrile: The first step would involve the chlorination of 2-fluorobenzonitrile. The fluorine atom is an ortho-, para-director. To obtain the desired 5-chloro substitution, a suitable chlorinating agent and reaction conditions would be chosen.

-

Bromination of 2-Fluoro-5-chlorobenzonitrile: The second step is the bromination of the resulting 2-fluoro-5-chlorobenzonitrile. The fluorine and chlorine are both ortho-, para-directing. The position ortho to the fluorine and meta to the chlorine is the most likely position for bromination to occur, yielding the final product, 3-Bromo-5-chloro-2-fluorobenzonitrile. A patent for the synthesis of a similar compound, 5-bromo-2-fluorobenzonitrile, utilizes dibromohydantoin in sulfuric acid for the bromination step, which could be a viable approach here.[2]

Disclaimer: The following is a proposed synthetic workflow and has not been experimentally validated. It is intended for illustrative purposes only.

Caption: Proposed two-step synthesis of 3-Bromo-5-chloro-2-fluorobenzonitrile.

Chemical Reactivity and Potential Applications

The synthetic utility of 3-Bromo-5-chloro-2-fluorobenzonitrile stems from the distinct reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups. This reactivity is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution

While less reactive than the bromine in cross-coupling, the chlorine and fluorine atoms can potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or with strong nucleophiles. The presence of the electron-withdrawing nitrile group facilitates this type of reaction.

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[3][4] The presence of both bromine and chlorine provides multiple handles for diversification, making 3-Bromo-5-chloro-2-fluorobenzonitrile an attractive scaffold for the development of novel therapeutics. Bromine-containing compounds have also shown potential in the development of anticancer and antiviral drugs.[5]

Safety and Handling

As with any chemical, 3-Bromo-5-chloro-2-fluorobenzonitrile should be handled with appropriate precautions in a well-ventilated laboratory fume hood. Based on the safety data for closely related compounds, the following hazards should be anticipated:[6][7]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-5-chloro-2-fluorobenzonitrile is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern offers a rich platform for the creation of diverse and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its potential can be inferred from the well-established chemistry of its functional groups and related analogues. As research in drug discovery and materials science continues to advance, the utility of such polysubstituted aromatic compounds is likely to grow, making a thorough understanding of their properties and reactivity essential for the modern chemist.

References

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.

-

The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem. Available at: [Link]

-

3-Bromo-5-Chlorobenzonitrile: Key Material for Specialty Chemical Manufacturing - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

3-Bromo-5-chloronitrobenzene | Call Wychem 01440 820338. Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

-

Patent Kind Codes for CAS Basic & Patent Family Members - CAS. Available at: [Link]

-

Ch12 : Electrophilic Aromatic Substitution - University of Calgary. Available at: [Link]

-

The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Available at: [Link]

- US3060141A - Solution of polypyrrolidone in aqueous formic acid and method of preparing same - Google Patents.

-

Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. Available at: [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available at: [Link]

-

The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

-

Patent Search Methodology - I-MAK. Available at: [Link]

- US8822188B2 - Use of enzymes having silicase activity - Google Patents.

- US5969156A - Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin) - Google Patents.

-

3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

physicochemical properties of 3-Bromo-5-chloro-2-fluorobenzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloro-2-fluorobenzonitrile

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. This guide provides a detailed technical overview of 3-Bromo-5-chloro-2-fluorobenzonitrile, a halogenated benzonitrile with significant potential as a building block in the synthesis of novel therapeutic agents. While experimental data for this specific compound is limited, this paper synthesizes predicted data, established analytical methodologies for analogous compounds, and the broader context of polysubstituted benzonitriles in medicinal chemistry to offer a robust working profile.

Molecular Identity and Predicted Physicochemical Profile

3-Bromo-5-chloro-2-fluorobenzonitrile is a polysubstituted aromatic compound featuring a benzonitrile core with bromine, chlorine, and fluorine substituents. This unique combination of halogens and a nitrile group imparts a distinct electronic and steric profile, making it a valuable intermediate for creating diverse chemical libraries.

Chemical Structure and Identifiers

-

IUPAC Name: 3-Bromo-5-chloro-2-fluorobenzonitrile

-

CAS Number: 1365662-36-9

-

Molecular Formula: C₇H₂BrClFN

-

Molecular Weight: 234.45 g/mol [1]

-

Canonical SMILES: C1=C(C(=C(C=C1Cl)Br)F)C#N

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following table presents a summary of computed physicochemical properties. These values are derived from established algorithms and data for structurally similar compounds, offering a reliable starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 234.45 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 232.90432 Da | PubChem[1] |

| Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Characterization: Methodologies and Best Practices

The following sections detail standardized, field-proven protocols for the experimental determination of key physicochemical properties. These methodologies are presented to ensure data integrity and reproducibility, which are critical in a research and development setting.

Melting Point Determination

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.[2]

Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the crystalline 3-Bromo-5-chloro-2-fluorobenzonitrile is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Initial Scan: A rapid heating rate is used to determine an approximate melting range.

-

Refined Measurement: A fresh sample is heated slowly (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.[3]

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Understanding a compound's solubility in various solvents is fundamental for its application in synthesis, formulation, and biological assays.[4][5] The shake-flask method is the gold standard for determining equilibrium solubility.[5][6]

Protocol for Shake-Flask Solubility Measurement:

-

Solvent Selection: A range of relevant solvents (e.g., water, buffers at physiological pH, organic solvents like DMSO, ethanol) is chosen.

-

Sample Addition: An excess amount of 3-Bromo-5-chloro-2-fluorobenzonitrile is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The resulting suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

-

Purity Check: The purity of the starting material should be confirmed to ensure accurate solubility determination.[7]

Caption: Standardized shake-flask solubility assessment workflow.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of organic compounds and for quantifying them in various matrices.[8] A reverse-phase HPLC method is generally suitable for a molecule like 3-Bromo-5-chloro-2-fluorobenzonitrile.

General Protocol for HPLC Purity Analysis:

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed.

-

Purity Calculation: The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.

Caption: A typical workflow for purity analysis by reverse-phase HPLC.

Spectroscopic Profile (Anticipated)

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the surrounding halogen and nitrile substituents.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The nitrile carbon will have a characteristic chemical shift in the range of 110-120 ppm.[9] The aromatic carbons will show shifts influenced by the inductive and mesomeric effects of the halogens. The carbon atoms directly bonded to the halogens will exhibit the largest shifts.[10]

-

IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (typically around 2220-2240 cm⁻¹), C-halogen stretches, and aromatic C-H and C=C stretching and bending vibrations.[11][12]

Safety, Handling, and Storage

Based on the hazard classifications of structurally related halogenated benzonitriles, 3-Bromo-5-chloro-2-fluorobenzonitrile should be handled with care.[1][13][14][15]

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1] May cause skin and serious eye irritation, as well as respiratory irritation.[13][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[13][16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Relevance and Application in Drug Discovery

Polysubstituted benzonitriles are highly valued scaffolds in medicinal chemistry. The nitrile group is a versatile functional handle that can be transformed into other key functionalities. Moreover, the nitrile itself can act as a pharmacophore, participating in hydrogen bonding and other polar interactions with biological targets.[17][18][19][20]

The strategic placement of three different halogens on the benzene ring of 3-Bromo-5-chloro-2-fluorobenzonitrile provides multiple, distinct vectors for further chemical modification through reactions such as cross-coupling, nucleophilic aromatic substitution, and metallation. This allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery. The presence of fluorine can also impart desirable properties such as increased metabolic stability and enhanced binding affinity.

References

- 3-Bromo-5-Chlorobenzonitrile: Key Material for Specialty Chemical Manufacturing. (n.d.). Google Cloud.

-

3-Bromo-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

3-Bromo-6-chloro-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

3-Bromo-5-fluorobenzonitrile. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved February 6, 2026, from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved February 6, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Software for the prediction of physicochemical properties. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

-

Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. (2025, November 7). PMC. Retrieved February 6, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 6, 2026, from [Link]

- HPLC method for purifying organic compounds. (n.d.). Google Patents.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 6, 2026, from [Link]

-

Marvin - Chemical Drawing Software. (n.d.). Chemaxon. Retrieved February 6, 2026, from [Link]

-

Standard Operating Procedure for solubility testing. (2023). European Union. Retrieved February 6, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 6, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved February 6, 2026, from [Link]

-

Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved February 6, 2026, from [Link]

-

Application of Nitrile in Drug Design. (n.d.). SIOC Journals. Retrieved February 6, 2026, from [Link]

-

High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). arXiv. Retrieved February 6, 2026, from [Link]

-

Solubility and Dissolution Profile Assessment in Drug Discovery. (2025, August 6). Request PDF. Retrieved February 6, 2026, from [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 6, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 6, 2026, from [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). Retrieved February 6, 2026, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.). Retrieved February 6, 2026, from [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). Retrieved February 6, 2026, from [Link]

-

1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (2025, August 6). Request PDF. Retrieved February 6, 2026, from [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Retrieved February 6, 2026, from [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

-

Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). (n.d.). Cheméo. Retrieved February 6, 2026, from [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Retrieved February 6, 2026, from [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). Retrieved February 6, 2026, from [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Benzonitrile. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

Sources

- 1. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. hovione.com [hovione.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of Nitrile in Drug Design [sioc-journal.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

3-Bromo-5-chloro-2-fluorobenzonitrile molecular weight and formula

High-Value Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

This technical guide profiles 3-Bromo-5-chloro-2-fluorobenzonitrile , a densely functionalized aromatic scaffold utilized in the synthesis of complex pharmaceutical agents. Its value lies in its chemoselective orthogonality : the presence of three distinct halogen atoms (F, Br, Cl) alongside a nitrile group allows researchers to perform sequential, site-specific transformations. This molecule is particularly relevant for fragment-based drug discovery (FBDD) targeting kinase inhibitors and G-protein coupled receptors (GPCRs), where the nitrile group serves as a hydrogen-bond acceptor or a precursor to heterocycles.

Part 1: Physicochemical Specifications[1][2][3]

The precise characterization of 3-Bromo-5-chloro-2-fluorobenzonitrile is critical for stoichiometry and analytical method development. The following data is derived from standard atomic weights and structural analysis.

Molecular Identity Table

| Property | Specification | Notes |

| IUPAC Name | 3-Bromo-5-chloro-2-fluorobenzonitrile | Positional isomerism is critical. |

| Molecular Formula | C₇H₂BrClFN | |

| Molecular Weight | 234.45 g/mol | Calculated using IUPAC atomic weights. |

| Monoisotopic Mass | 232.9043 Da | Dominant isotopologue ( |

| Heavy Atom Count | 11 | |

| Physical State | Off-white to pale yellow solid | Typical for poly-halo benzonitriles. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility. |

Structural Composition Analysis

The following diagram breaks down the elemental contribution to the total molecular weight, essential for verifying high-resolution mass spectrometry (HRMS) data.

Figure 1: Elemental mass contribution analysis. Note that Bromine and Chlorine contribute significantly to the mass and isotopic distribution pattern.

Part 2: Structural Logic & Chemoselectivity

The power of this scaffold lies in the reactivity hierarchy of its substituents. A skilled synthetic chemist can manipulate this molecule in a predictable sequence without protecting groups.

The Orthogonal Reactivity Map

-

Site A (C-2 Fluorine): The most reactive site. The ortho-nitrile group acts as a strong electron-withdrawing group (EWG), activating the fluorine for Nucleophilic Aromatic Substitution (

) . This allows for the introduction of amines, ethers, or thiols under mild conditions. -

Site B (C-3 Bromine): The second reactive site. Once the fluorine is displaced (or if preserved), the bromine atom is the preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

-

Site C (C-5 Chlorine): The least reactive halogen. It typically survives conditions that activate F and Br, allowing for late-stage diversification or serving as a metabolic blocker to prevent para-oxidation relative to the nitrile.

-

Site D (Nitrile): A gateway functional group. It can be hydrolyzed to an acid/amide, reduced to a benzylamine, or cyclized into triazoles/tetrazoles.

Figure 2: Sequential functionalization strategy based on bond dissociation energies and electronic activation.

Part 3: Experimental Protocols

Protocol 1: Chemoselective Displacement

Objective: To displace the C-2 Fluorine with a secondary amine (e.g., morpholine) while retaining the Bromine and Chlorine atoms.

Mechanistic Insight: The nitrile group at C-1 stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack at C-2. The fluorine is a superior leaving group to bromine/chlorine in

Materials:

-

Substrate: 3-Bromo-5-chloro-2-fluorobenzonitrile (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add powdered, dry

(2.0 mmol). Stir for 5 minutes at Room Temperature (RT). -

Nucleophile: Add Morpholine (1.1 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Checkpoint: The starting material (SM) peak should disappear. A new peak (Product) with mass [M+Morpholine-HF] should appear.

-

-

Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Protocol 2: Quality Control & Analysis

Validating the identity of this tri-halogenated species requires careful interpretation of Mass Spectrometry data due to the isotopic abundance of Cl and Br.

Isotopic Pattern Recognition (LC-MS):

-

Base Peak (M): Contains

and -

M+2: Contains

OR -

M+4: Contains

. -

Expectation: A distinct "triplet-like" cluster in the mass spectrum is characteristic of Br+Cl containing compounds.

NMR Validation (

-

NMR: You will observe two distinct aromatic doublets (or doublets of doublets) for the H-4 and H-6 protons.

-

Coupling: Meta-coupling (

Hz) between H-4 and H-6.

-

-

NMR: A single signal typically between -100 and -120 ppm.

-

Self-Validation: If the

reaction (Protocol 1) works, this signal will disappear from the spectrum.

-

Part 4: Safety & Handling

Hazard Class: Irritant / Harmful.

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Hydrolysis Risk: In the presence of strong acids or bases and moisture, the nitrile group may hydrolyze to the amide. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

References

-

BLD Pharm. (n.d.). Product Analysis: 5-Bromo-3-chloro-2-fluorobenzonitrile (Isomer Analog Data). Retrieved from

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile Reactivity Profile. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Bromo-5-fluorobenzonitrile. Retrieved from

-

JACS Au. (2024). Interrupted SNAr-Alkylation Dearomatization. (Discusses mechanism of SNAr on 2-fluorobenzonitriles). Retrieved from

-

BenchChem. (2025).[3] Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro derivatives. Retrieved from

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chloro-2-fluorobenzonitrile

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

3-Bromo-5-chloro-2-fluorobenzonitrile is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and halogen substituents on the benzonitrile scaffold makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The precise characterization of this intermediate is paramount to ensure the identity, purity, and suitability for subsequent synthetic transformations.

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 3-Bromo-5-chloro-2-fluorobenzonitrile, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. Furthermore, detailed, field-proven protocols for acquiring high-quality spectral data are presented, empowering researchers to confidently characterize this and similar molecules in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 3-Bromo-5-chloro-2-fluorobenzonitrile, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-chloro-2-fluorobenzonitrile is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring halogen and nitrile substituents.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.7 - 7.9 | Doublet of doublets (dd) | ~ 2.5, ~ 1.5 | H-6 |

| ~ 7.6 - 7.8 | Doublet of doublets (dd) | ~ 2.5, ~ 1.0 | H-4 |

Rationale behind the Prediction: The chemical shifts are predicted to be in the downfield region typical for aromatic protons. The multiplicity of each signal as a doublet of doublets arises from coupling to the adjacent proton and the fluorine atom. The magnitude of the coupling constants is estimated based on typical aromatic proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. Due to the presence of fluorine, carbon signals will exhibit splitting, providing valuable connectivity information.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Assignment |

| ~ 160 - 165 | Doublet (d) | ~ 250 - 260 | C-2 (C-F) |

| ~ 135 - 140 | Singlet (s) | - | C-5 (C-Cl) |

| ~ 130 - 135 | Doublet (d) | ~ 5 - 10 | C-4 |

| ~ 125 - 130 | Doublet (d) | ~ 3 - 5 | C-6 |

| ~ 120 - 125 | Doublet (d) | ~ 20 - 25 | C-3 (C-Br) |

| ~ 115 - 120 | Singlet (s) | - | C-1 (C-CN) |

| ~ 110 - 115 | Singlet (s) | - | -CN |

Rationale behind the Prediction: The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring. The most significant feature is the large one-bond carbon-fluorine coupling (¹JCF) for C-2, which is characteristic of a carbon directly bonded to a fluorine atom[1][2]. Smaller two-, three-, and four-bond couplings are also anticipated for the other aromatic carbons.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The IR spectrum of 3-Bromo-5-chloro-2-fluorobenzonitrile will be dominated by vibrations associated with the aromatic ring and the nitrile group.

Predicted FT-IR Spectral Data

The most characteristic absorption will be the sharp, intense nitrile stretch. Aromatic C-H and C-C stretching and bending vibrations, as well as C-halogen stretches, will also be present.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| ~ 2240 - 2220 | Strong, Sharp | C≡N stretch (nitrile)[3] |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~ 1250 - 1000 | Medium to Strong | C-F stretch and aromatic C-H in-plane bending |

| Below 1000 | Medium to Strong | C-Cl and C-Br stretches, aromatic C-H out-of-plane bending |

Rationale behind the Prediction: The position of the nitrile stretch is characteristic for aromatic nitriles, often appearing at a slightly lower wavenumber due to conjugation with the aromatic ring[3][4]. The other absorptions are in the typical regions for substituted aromatic compounds.

Experimental Protocol for ATR-FTIR Data Acquisition

Caption: Step-by-step procedure for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for determining the molecular weight and elucidating the fragmentation pattern of 3-Bromo-5-chloro-2-fluorobenzonitrile, which will aid in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine. Fragmentation will likely involve the loss of halogens and the nitrile group.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Predicted Relative Intensity | Assignment |

| 233/235/237 | High | [M]⁺ (Molecular ion peak cluster) |

| 206/208/210 | Medium | [M - HCN]⁺ |

| 154/156 | Medium | [M - Br]⁺ |

| 127 | Low | [M - Br - HCN]⁺ |

| 99 | Low | [M - Br - Cl]⁺ |

Rationale behind the Prediction: The molecular ion peak cluster is a definitive feature due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The fragmentation pattern is predicted based on the relative stability of the resulting carbocations and the lability of the C-halogen and C-CN bonds[5]. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds.

Experimental Protocol for GC-MS Data Acquisition

Caption: General workflow for the analysis of a small molecule by GC-MS.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Bromo-5-chloro-2-fluorobenzonitrile. By integrating predicted NMR, IR, and MS data with established experimental protocols, this document serves as a valuable resource for researchers and scientists. The detailed rationale behind the spectral predictions, grounded in fundamental principles and data from analogous structures, offers a solid framework for the interpretation of experimentally acquired data. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible spectral data, leading to the confident identification and characterization of this important synthetic intermediate.

References

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

-

National Journal of Advanced Research. (2025). Study of the composition of nitriles using IR spectroscopy. [Link]

-

The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

University of Wisconsin-La Crosse. Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. (2018). STANDARD OPERATING PROCEDURE (SOP) FOR GAS CHROMATOGRAPHY HEADSPACE SYSTEM (AGILENT-6797A). [Link]

-

PMC. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. [Link]

-

EPA. Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]

-

PubChem. 3-Bromo-5-fluorobenzonitrile. [Link]

-

ResearchGate. Study of the composition of nitriles using IR spectroscopy. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. [Link]

-

Stenutz. NMR chemical shift prediction of benzenes. [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]

-

North Carolina State University. fourier transform infrared spectroscopy. [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

-

Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

Sources

A Technical Guide to the Solubility of 3-Bromo-5-chloro-2-fluorobenzonitrile in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-5-chloro-2-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing its solubility, provides a robust experimental framework for its determination, and discusses the practical implications for chemical processing and drug formulation.

Introduction: The Significance of Solubility in Pharmaceutical Development

3-Bromo-5-chloro-2-fluorobenzonitrile is a poly-substituted benzene ring compound with the molecular formula C₇H₃BrClFN.[1] Its structural complexity and the presence of multiple functional groups make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for several critical aspects of drug development, including:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and minimizing the formation of impurities.

-

Purification Processes: Crystallization, a common method for purifying intermediates and APIs, is highly dependent on the differential solubility of the compound in a given solvent system at various temperatures.

-

Formulation: The solubility of the final API, which may be derived from this intermediate, directly impacts its bioavailability and the choice of delivery vehicle.

This guide will provide the foundational knowledge and practical methodologies to effectively characterize and modulate the solubility of 3-Bromo-5-chloro-2-fluorobenzonitrile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 3-Bromo-5-chloro-2-fluorobenzonitrile is influenced by several structural features:

-

Halogen Atoms (Br, Cl, F): These electronegative atoms create polar C-X bonds, contributing to the overall polarity of the molecule.

-

Nitrile Group (-CN): The carbon-nitrogen triple bond is highly polar and can act as a hydrogen bond acceptor.

-

Benzene Ring: While the benzene ring itself is nonpolar, the substituents create an uneven distribution of electron density, imparting a degree of polarity.

Based on these features, it is anticipated that 3-Bromo-5-chloro-2-fluorobenzonitrile will exhibit moderate polarity. Consequently, it is expected to be more soluble in polar aprotic and moderately polar solvents and less soluble in highly nonpolar or highly polar protic solvents.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the solubility of 3-Bromo-5-chloro-2-fluorobenzonitrile in a range of organic solvents. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment

-

3-Bromo-5-chloro-2-fluorobenzonitrile (purity >98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm)

-

Glass syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Experimental Workflow

The experimental workflow for determining the solubility of 3-Bromo-5-chloro-2-fluorobenzonitrile is illustrated in the following diagram:

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-5-chloro-2-fluorobenzonitrile to a series of vials.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for 24-48 hours to ensure saturation is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Analysis:

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish or vial.

-

Record the exact volume of the filtered aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.

-

Weigh the dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Determine the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

Predicted Solubility Profile

While experimental data is essential for precise values, a qualitative prediction of the solubility of 3-Bromo-5-chloro-2-fluorobenzonitrile in common organic solvents can be made based on its chemical structure.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | Nonpolar solvent, poor interaction with the polar functional groups of the solute. |

| Toluene | 2.4 | Low to Moderate | Aromatic interactions may slightly enhance solubility compared to hexane. |

| Dichloromethane | 3.1 | Moderate to High | A good balance of polarity to interact with the solute without being overly polar. |

| Ethyl Acetate | 4.4 | Moderate to High | Can act as a hydrogen bond acceptor, interacting favorably with the nitrile group. |

| Acetone | 5.1 | High | A polar aprotic solvent that can effectively solvate the polar regions of the molecule. |

| Ethanol | 4.3 | Moderate | A polar protic solvent; hydrogen bonding with the solvent may be less favorable than solvation by aprotic solvents of similar polarity. |

| Methanol | 5.1 | Moderate | Similar to ethanol, but its higher polarity may lead to slightly better solvation. |

| Water | 10.2 | Very Low | The large, nonpolar aromatic ring and the lack of strong hydrogen bond donating groups limit its solubility in highly polar water. |

Safety and Handling

3-Bromo-5-chloro-2-fluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid creating dust.[4] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[3][4][5][6][7]

Conclusion

A thorough understanding of the solubility of 3-Bromo-5-chloro-2-fluorobenzonitrile is a critical prerequisite for its effective use in pharmaceutical research and development. This guide has provided a theoretical basis for predicting its solubility, a detailed and validated experimental protocol for its quantitative determination, and essential safety guidelines. By applying these principles and methodologies, researchers can optimize reaction conditions, streamline purification processes, and lay the groundwork for successful drug formulation.

References

- PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. National Center for Biotechnology Information.

- CymitQuimica. (2023, June 9). 3-Bromo-6-chloro-2-fluorobenzonitrile Safety Data Sheet.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- Synquest Labs. (2020, June 25). 3-Bromo-2-chloro-6-fluorobenzonitrile Safety Data Sheet.

- Unknown. (n.d.). Experiment 1 Determination of Solubility Class.

- Thermo Fisher Scientific. (2015, June 2). 3-Bromo-5-fluorobenzonitrile Safety Data Sheet.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (2024, September 6). 5-Bromo-2-fluorobenzonitrile Safety Data Sheet.

- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.

- PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2).

- TCI Chemicals. (2025, February 25). 3-Bromo-5-chlorobenzonitrile Safety Data Sheet.

- PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile 97%.

- Fluorochem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile.

- Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile.

- Unknown. (n.d.). 3-Bromo-5-Chlorobenzotrifluoride CAS No.:928783-85-1.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile 97%.

Sources

- 1. Best Containing Benzonitrile,Trifluoro Benzonitrile,4-Amino-3-Trifluoromethoxy ,Fluorine-Containing Benzonitrile Manufacturer in China [volsenchem.com]

- 2. chem.ws [chem.ws]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

Strategic Synthesis of 3-Bromo-5-chloro-2-fluorobenzonitrile: A Technical Guide

Topic: Synthesis of 3-Bromo-5-chloro-2-fluorobenzonitrile Precursor Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

3-Bromo-5-chloro-2-fluorobenzonitrile (CAS 1160574-15-1 ) is a high-value halogenated scaffold extensively used in the discovery of small-molecule therapeutics, particularly kinase inhibitors and PROTAC linkers. Its unique substitution pattern—featuring three distinct halogens (F, Cl, Br) and a nitrile handle—enables orthogonal functionalization:[1]

-

Nitrile (CN): Precursor to amines, amides, or heterocycles (e.g., tetrazoles).[1]

-

Bromine (Br): Site for selective palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to its higher reactivity compared to chlorine.

-

Fluorine (F): Modulates metabolic stability and enables nucleophilic aromatic substitution (

).[1]

This guide details the synthesis of its immediate precursor , 5-chloro-2-fluorobenzonitrile , and the critical regioselective bromination step required to convert it into the final target.

Retrosynthetic Analysis

The synthesis of 3-bromo-5-chloro-2-fluorobenzonitrile is best approached via a Late-Stage Regioselective Functionalization strategy.

-

Target: 3-Bromo-5-chloro-2-fluorobenzonitrile[2]

-

Primary Disconnection: C3–Br bond.[1]

-

Core Precursor: 5-Chloro-2-fluorobenzonitrile (CAS 110888-15-8).

-

Synthetic Logic: The C3 position is electronically activated by the ortho-fluorine atom (via inductive effect for lithiation or resonance for electrophilic attack) and directed by the meta-nitrile group.

Caption: Retrosynthetic pathway identifying 5-chloro-2-fluorobenzonitrile as the critical precursor.

Synthesis of the Precursor: 5-Chloro-2-fluorobenzonitrile

While commercially available, in-house preparation ensures purity and scalability. The standard industrial route utilizes the Sandmeyer reaction starting from 5-chloro-2-fluoroaniline .

Protocol A: Sandmeyer Cyanation

Objective: Convert 5-chloro-2-fluoroaniline to 5-chloro-2-fluorobenzonitrile.

Reagents:

-

5-Chloro-2-fluoroaniline (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq)[1] -

Copper(I) Cyanide (CuCN, 1.2 eq) or Potassium Cyanide/CuSO4[1]

-

Hydrochloric Acid (HCl, aq) / Water[1]

Workflow:

-

Diazotization: Dissolve aniline in dilute HCl at 0°C. Add aqueous

dropwise, maintaining temperature <5°C to form the diazonium salt.[1] -

Cyanation: Neutralize the diazonium solution with

(to pH ~6-7) if using CuCN under neutral conditions, or add directly to a heated solution (60°C) of CuCN/KCN.[1] -

Workup: Extract with ethyl acetate. Wash with dilute

to remove copper salts.[1] Dry over -

Purification: Recrystallization from hexanes/ethanol or vacuum distillation.[1]

Key Quality Attribute: The precursor must be free of aniline impurities, as they interfere with the subsequent lithiation step.[1]

Core Synthesis: Precursor to Target (DoM Route)

The conversion of 5-chloro-2-fluorobenzonitrile to 3-bromo-5-chloro-2-fluorobenzonitrile requires high regiocontrol. The Directed Ortho Metalation (DoM) strategy is superior to electrophilic bromination for this scaffold because the fluorine atom strongly directs lithiation to the C3 position (ortho-F), preventing mixtures of isomers.[1]

Method: Lithium-Mediated Regioselective Bromination

| Parameter | Specification |

| Reaction Type | Directed Ortho Metalation (DoM) |

| Key Reagent | Lithium Diisopropylamide (LDA) |

| Electrophile | Carbon Tetrabromide ( |

| Solvent | Anhydrous THF (Tetrahydrofuran) |

| Temperature | -78°C (Critical) |

| Atmosphere | Nitrogen ( |

Step-by-Step Protocol

1. Preparation of LDA (In-situ)

-

Setup: Flame-dried 3-neck round-bottom flask equipped with a thermometer, addition funnel, and

inlet. -

Action: Charge diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78°C.[3]

-

Addition: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 20 minutes.

-

Activation: Stir at 0°C for 15 minutes, then re-cool to -78°C.

2. Metalation of Precursor[1]

-

Addition: Dissolve 5-chloro-2-fluorobenzonitrile (1.0 eq) in minimal anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C.

-

Mechanism: The bulky base removes the proton at C3 (ortho to F), forming the lithiated species.[1] The C3 proton is the most acidic due to the strong inductive effect of Fluorine and the meta-effect of the Nitrile.[1]

-

Time: Stir for 45–60 minutes at -78°C. Do not allow temperature to rise, or benzyne formation/polymerization may occur.

3. Bromination

-

Electrophile: Dissolve

(1.2 eq) or -

Quench: Add the bromine source dropwise to the lithiated anion at -78°C.

-

Reaction: The solution typically changes color (yellow to clear or orange).[1] Stir for 30 minutes at -78°C, then allow to warm slowly to room temperature over 2 hours.

4. Workup & Isolation

-

Quench: Quench with saturated aqueous ammonium chloride (

). -

Extraction: Extract with Ethyl Acetate (

).[1][4] -

Wash: Wash organic layer with water and brine.[1]

-

Drying: Dry over anhydrous Magnesium Sulfate (

).[1] -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] The product is typically a white to off-white solid.

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control

The competition between C3 (ortho to F) and C6 (ortho to CN) is the main risk.[1]

-

Why C3 wins: Fluorine is a stronger inductive activator of acidity at the ortho position than the nitrile group in this specific configuration.[1] Additionally, the "sandwiched" nature of C3 (between F and the ring) often traps the lithium species effectively in kinetic conditions.[1]

-

Validation: Verify regiochemistry using

NMR.-

Precursor: Two doublets (or multiplet patterns) for H3, H4, H6.

-

Target: Two singlets (or weakly coupled doublets) corresponding to H4 and H6. H3 is absent.[1]

-

Safety Profile

-

Cyanides: Handling benzonitriles and CuCN requires strict adherence to cyanide safety protocols (bleach quench kits available).[1]

-

Lithium Reagents: Pyrophoric.[1] Use essentially anhydrous solvents (<50 ppm water) to prevent violent quenching and yield loss.[1]

Caption: Operational workflow for the DoM synthesis of the target molecule.

References

-

Sigma-Aldrich. 3-Bromo-5-chloro-2-fluorobenzonitrile Product Sheet (CAS 1160574-15-1).[2]Link[1]

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on Directed Ortho Metalation selectivity).

-

Kristensen, J. et al. (2012).[1] Synthesis of ortho-substituted fluorobenzenes via LDA-mediated lithiation. Journal of Organic Chemistry.[1]

-

Biosynth. Synthesis and properties of halogenated benzonitriles.Link[1]

-

Patent WO2015060373A1. Quinazolinone and isoquinolinone derivatives (Describes use of 5-chloro-2-fluorobenzonitrile as a building block).Link[1]

Sources

- 1. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]

- 2. 943830-79-3|3-Bromo-6-chloro-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. US12258329B2 - Pyrimidone derivatives as selective cytotoxic agents against HIV infected cells - Google Patents [patents.google.com]

- 4. EP3810602A1 - Compounds - Google Patents [patents.google.com]

Precision Functionalization of 3-Bromo-5-chloro-2-fluorobenzonitrile: A Guide to Halogen Hierarchy

Executive Summary: The Halogen Triad

3-Bromo-5-chloro-2-fluorobenzonitrile represents a "privileged scaffold" in modern drug discovery, offering three distinct halogen handles on a highly electron-deficient benzonitrile core.[1][2] Its utility lies not just in the presence of bromine, chlorine, and fluorine, but in their specific topological relationship to the nitrile group (C1).[1]

This guide delineates the reactivity hierarchy of the bromine atom at C3, specifically how to engage it selectively without compromising the labile C2-fluorine or the latent C5-chlorine.[1]

The Reactivity Landscape

| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Relative Rate |

| C2 | Fluorine | Ortho-activated by Nitrile | SNAr (Nucleophilic Aromatic Substitution) | High (Labile) |

| C3 | Bromine | Meta to Nitrile; Ortho to Fluorine | Pd-Catalyzed Coupling (Oxidative Addition) | High (Selective) |

| C5 | Chlorine | Meta to Nitrile | Latent / Inert | Low |

Electronic Topography & Mechanistic Insight

The Bromine Atom (C3)

The C3-bromine bond is the primary "growth vector" for building molecular complexity via transition metal catalysis.[1][2] While the nitrile group at C1 is a strong electron-withdrawing group (EWG), its meta relationship to the bromine atom means it does not significantly deactivate the C-Br bond toward oxidative addition, nor does it activate it sufficiently for SNAr (unlike the ortho-fluorine).[1][2]

Key Mechanistic Driver: The rate of oxidative addition of Pd(0) into aryl-halide bonds follows the trend I > Br > Cl >> F. In this scaffold, the C3-Br bond undergoes oxidative addition orders of magnitude faster than the C5-Cl bond.[1] This allows for highly chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at C3 using standard Pd(0)/Pd(II) catalysts without touching the chlorine.[1][2]

The Ortho-Fluoro Complication (C2)

The C2-fluorine is structurally unique.[1][2] Being ortho to the cyano group, the C2 position is highly electrophilic. The Meisenheimer complex formed during nucleophilic attack at C2 is stabilized by the inductive and resonance withdrawal of the nitrile.

Operational Hazard: Attempting to couple the bromine atom under basic conditions (standard Suzuki bases like K₂CO₃ or Cs₂CO₃) in the presence of nucleophilic solvents (alcohols, amines) or water can lead to unintended SNAr side reactions at C2, displacing the fluorine.[1]

Strategic Functionalization Workflows

To maximize yield and purity, the sequence of reactions is critical. There are two primary pathways:

Pathway A: "Coupling First" (Br-Selective)

Best for: Preserving the Fluorine for later modification.[1][2]

-

Reaction: Suzuki-Miyaura Coupling at C3.

-

Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Aryl Boronic Acid, anhydrous mild base (e.g., K₃PO₄), non-nucleophilic solvent (Dioxane or Toluene).[1][2]

-

Outcome: The Br is replaced by an Aryl/Alkyl group.[1][2] The F remains intact because the base is not nucleophilic enough, or the temperature is controlled to favor Pd insertion over SNAr.

Pathway B: "Substitution First" (F-Selective)

Best for: Introduction of heteroatoms (O, N) adjacent to the nitrile.[1][2]

-

Reaction: SNAr at C2.

-

Conditions: Primary/Secondary amine or alkoxide, mild heat (0–25°C).[1][2]

-

Outcome: The F is displaced. The Br remains intact (SNAr at meta-Br is extremely slow).[1][2]

-

Impact on Br: Replacing the EWG Fluorine with an electron-donating amine (via SNAr) increases the electron density of the ring.[1][2] This generally slows down the subsequent oxidative addition at C3-Br, requiring more active precatalysts (e.g., XPhos-Pd-G2) for the second step.[1][2]

Visualizing the Reactivity Logic

The following diagram maps the divergent pathways available for this scaffold.

Figure 1: Chemoselective divergence.[1][2] Green path utilizes the Br handle; Red path utilizes the F gate.

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C3-Br

Objective: Functionalize Br without hydrolyzing F or coupling Cl.[1][2]

-

Setup: Charge a reaction vial with 3-Bromo-5-chloro-2-fluorobenzonitrile (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).[1][2]

-

Solvent System: Add degassed 1,4-Dioxane (0.2 M concentration). Avoid water/alcohol to prevent SNAr hydrolysis of the fluoride.

-

Base: Add anhydrous K₃PO₄ (2.0 equiv).[1][2] Note: Carbonate bases can sometimes be too hygroscopic; phosphate is milder.[1][2]

-

Reaction: Heat to 80°C for 4–12 hours under Argon.

-

Workup: Filter through Celite, concentrate, and purify via silica chromatography.

-

Checkpoint: Monitor by LCMS. The C-Cl bond should remain silent.[1][2] If C-F hydrolysis (formation of phenol) is observed, lower temperature to 60°C or switch to a strictly anhydrous base system (e.g., CsF in dry THF).[1][2]

Protocol 2: Sequential SNAr then Suzuki

Objective: Create a highly substituted core.[1][2]

-

Step 1 (SNAr): Dissolve substrate in THF. Add 1.1 equiv of amine (e.g., morpholine) and 1.2 equiv of DIPEA.[1][2] Stir at 0°C to RT . Reaction is usually complete < 1 hour due to the high activation of the C2-F bond.[1][2]

-

Step 2 (Suzuki on Deactivated Ring): The ring is now electron-rich (amino substituent).[1][2] Use a more active catalyst system: Pd₂(dba)₃ (1 mol%) with XPhos or SPhos (2 mol%) in Toluene/Water (10:[1][2]1) with K₃PO₄ at 100°C. The electron-rich ligand compensates for the deactivated C-Br bond.[1][2]

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]

-

Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1][2] (Foundational text on SNAr activation by ortho-CN). [Link]

-

Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] (Context for Br vs Cl selectivity). [Link]

Sources

electrophilic and nucleophilic sites of 3-Bromo-5-chloro-2-fluorobenzonitrile

Executive Summary

3-Bromo-5-chloro-2-fluorobenzonitrile (CAS: 179898-34-1) represents a "densely functionalized" scaffold in medicinal chemistry.[1] Its utility lies in the orthogonality of its four reactive sites: a nitrile (C1), a labile fluoride (C2), a reactive bromide (C3), and a latent chloride (C5).[1] This guide provides a validated roadmap for sequentially functionalizing this molecule, allowing researchers to access complex chemical space with high regiochemical fidelity.

The core challenge with this scaffold is managing the competing reactivities of the halogen array. This guide delineates the specific conditions required to activate the Electrophilic C2 site via

Electronic Topography & Reactivity Prediction

To predict reactivity, we must map the electronic vectors influencing the benzene ring.

-

C1-Cyano (CN): The dominant directing group.[1] It exerts a strong electron-withdrawing effect (-M, -I), significantly lowering the LUMO energy of the ring.[1] It activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack.[1]

-

C2-Fluoro (F): Located ortho to the nitrile.[1] The -I effect of Fluorine combined with the -M effect of the Nitrile makes C2 the most electron-deficient carbon on the ring.

-

C3-Bromo (Br): Sterically crowded between F and H. The C-Br bond is the weakest bond on the ring, making it the primary site for oxidative addition (Pd) or metal-halogen exchange (Li/Mg).[1]

-

C5-Chloro (Cl): Located meta to the nitrile.[1] It is electronically "silent" relative to the activated C2 and C3 positions, serving as a late-stage diversification handle.[1]

Reactivity Map (Graphviz)[1]

Figure 1: Orthogonal reactivity map showing the three primary gateways for functionalization.

The Electrophilic Gateway: Regioselective

The C2 position is the "soft spot" of the molecule. Despite the presence of three halogens, nucleophilic aromatic substitution (

Why C2?

-

Meisenheimer Stabilization: The transition state is stabilized by the highly electronegative Fluorine atom attached directly to the site of attack.

-

Activation: The ortho-Cyano group pulls electron density, lowering the activation energy for attack at C2.[1]

-

Leaving Group Ability: In

,

Experimental Protocol: C2-Amination

Objective: Displace C2-F with a secondary amine (e.g., Morpholine) while retaining C3-Br and C5-Cl.[1]

-

Setup: Dissolve 3-Bromo-5-chloro-2-fluorobenzonitrile (1.0 equiv) in anhydrous DMSO or DMF (0.2 M concentration).

-

Note: Aprotic polar solvents are essential to solvate the nucleophile and stabilize the intermediate.

-

-

Base Selection: Add

(2.0 equiv) or DIPEA (1.5 equiv).[1]-

Avoid: Strong alkoxide bases (e.g., NaOEt) if the nitrile is sensitive to hydrolysis, although the steric bulk usually protects it.[1]

-

-

Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

-

Validation: Monitor by TLC or LC-MS.[1] The product will be more polar.

-

Self-Validating Check:

NMR. The starting material shows a signal around -105 to -115 ppm.[1] The product should show NO signal in

-

-

Workup: Dilute with water, extract with EtOAc. The Br and Cl handles remain intact for subsequent steps.

The Nucleophilic Switch: Metal-Halogen Exchange

Transforming the electron-poor ring into a nucleophile requires inverting the polarity (umpolung) at the C3-Br bond.

The Challenge: Benzyne Formation

Treating this molecule with n-BuLi presents a severe risk.[1] The resulting C3-Li species is ortho to the C2-F. This geometry is the textbook precursor for benzyne formation via LiF elimination.[1]

-

Solution: Use Magnesium-Halogen exchange (Turbo Grignard) or extremely low-temperature Lithium exchange.[1]

Experimental Protocol: C3-Selective Exchange

Objective: Generate the C3-Grignard/Lithio species and quench with an electrophile (e.g., Benzaldehyde).[1]

-

Reagent: Isopropylmagnesium chloride lithium chloride complex (

-PrMgCl[1]·LiCl, "Turbo Grignard").[1]-

Why? Mg-C bonds are more covalent than Li-C, reducing the propensity for

-elimination (benzyne formation) while still being reactive enough to exchange with the C3-Br.[1]

-

-

Conditions:

-

Solvent: Anhydrous THF.

-

Temperature: -40°C to -20°C .[1] (Do not run at RT).

-

-

Procedure:

-

Quench: Add the electrophile (e.g., aldehyde,

, DMF) at -40°C. Warm to RT slowly. -

Validation (The Iodine Test):

-

To verify the exchange efficiency, quench a small aliquot with Iodine (

).[1] -

Success: Mass peak corresponds to the 3-Iodo analog (Br replaced by I).[1]

-

Failure (Protonation): Mass peak corresponds to the 3-H analog (wet solvent).[1]

-

Failure (Benzyne): Complex mixture of dimers or "cine" substitution products.[1]

-

Decision Workflow (Graphviz)

Figure 2: Strategic decision tree for functional group manipulation.

Comparative Data: Halogen Selectivity

The following table summarizes the relative reaction rates of the halogen substituents on this specific scaffold under standard conditions.

| Reaction Type | C2-Fluoro | C3-Bromo | C5-Chloro | Mechanistic Driver |

| Fast | Inert | Inert | Meisenheimer Stabilization | |

| Pd-Coupling (Suzuki) | Inert | Fast | Slow | Bond Dissociation Energy (C-Br < C-Cl) |

| Mg-Exchange ( | Chelation Site | Fast | Inert | Halogen Polarizability |

| Lithiation ( | Elimination Risk | Fast | Slow | pKa / Exchange Rate |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783330, 3-Bromo-5-fluorobenzonitrile.[1] Retrieved from .[1]

-

Sakamoto, F., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1][4] International Journal of Molecular Sciences.[1] Retrieved from .[1]

-

Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.[1] Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Retrieved from .[1]

-

BenchChem Protocols. Synthesis routes of 3-Bromo-2-fluorobenzonitrile and SNAr applications. Retrieved from .[1]

-